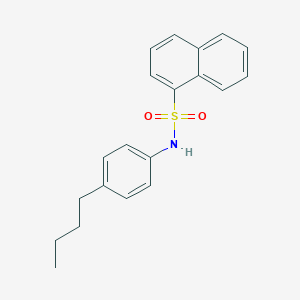
N-(4-butylphenyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1-naphthalenesulfonamide, commonly known as NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP belongs to the class of sulfonamide compounds and has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Wirkmechanismus
The neuroprotective effects of NBP are primarily attributed to its ability to modulate various signaling pathways and cellular processes involved in neuronal survival and function. NBP has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. Additionally, NBP can inhibit the activation of pro-inflammatory cytokines and apoptotic pathways, thereby preventing neuronal death.
Biochemical and Physiological Effects:
Studies have shown that NBP can improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of neurological disorders. NBP has also been found to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NBP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, the limited solubility and stability of NBP pose challenges in its formulation and delivery. Additionally, the optimal dosage and duration of NBP treatment for different neurological disorders are yet to be determined.
Zukünftige Richtungen
Several future directions could be explored to further investigate the potential therapeutic applications of NBP. These include the development of novel formulations and delivery methods to enhance the solubility and stability of NBP. Further studies could also investigate the optimal dosage and duration of NBP treatment for different neurological disorders. Additionally, the potential synergistic effects of NBP with other neuroprotective compounds could be explored. Overall, NBP holds great promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is warranted to fully elucidate its therapeutic potential.
Synthesemethoden
The synthesis of NBP can be achieved through several methods, including the reaction of 4-butylaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylaniline with 1-naphthalenesulfonyl isocyanate in the presence of a base such as pyridine.
Wissenschaftliche Forschungsanwendungen
NBP has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Several studies have demonstrated that NBP can protect neurons from oxidative stress, inflammation, and apoptosis, which are the key mechanisms underlying these neurological disorders.
Eigenschaften
Molekularformel |
C20H21NO2S |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-(4-butylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-3-7-16-12-14-18(15-13-16)21-24(22,23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15,21H,2-3,7H2,1H3 |
InChI-Schlüssel |
KRPLFVMVFYXJKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)

![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)
![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)

![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281088.png)

![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281101.png)

